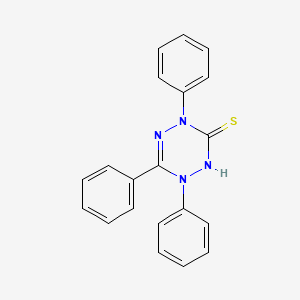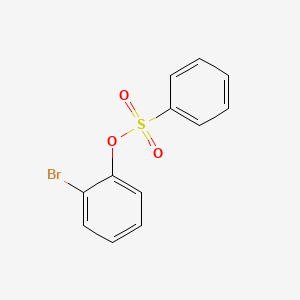
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorodithioate group, which imparts specific chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with a suitable dibutylamino-oxoethyl derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base or catalyst, to facilitate the formation of the desired ester linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Reduction: Reduction reactions may lead to the formation of phosphorodithioates with different substituents.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while substitution reactions can produce a variety of ester derivatives with different functional groups.
科学的研究の応用
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the formulation of pesticides, lubricants, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include processes such as phosphorylation, dephosphorylation, and signal transduction.
類似化合物との比較
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Diethyl dithiophosphate
Uniqueness
Phosphorodithioic acid, S-(2-(dibutylamino)-2-oxoethyl) O,O-diethyl ester is unique due to its specific structural features, such as the presence of the dibutylamino-oxoethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific applications and mechanism of action also set it apart from other organophosphorus compounds.
特性
CAS番号 |
37744-60-8 |
|---|---|
分子式 |
C14H30NO3PS2 |
分子量 |
355.5 g/mol |
IUPAC名 |
N,N-dibutyl-2-diethoxyphosphinothioylsulfanylacetamide |
InChI |
InChI=1S/C14H30NO3PS2/c1-5-9-11-15(12-10-6-2)14(16)13-21-19(20,17-7-3)18-8-4/h5-13H2,1-4H3 |
InChIキー |
ZSRCUGXSAJPTIV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)CSP(=S)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)




![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)



![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)

